molecular formula C21H12BrN5O2 B3218439 2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1189963-81-2

2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B3218439
CAS RN: 1189963-81-2
M. Wt: 446.3
InChI Key: YFYNRMALBYPGCL-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a phthalazinone derivative that has a substituted pyridine and oxadiazole group attached to it.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is not fully understood. However, studies have shown that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. The anti-inflammatory activity of the compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further study as a potential anticancer agent. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to work with the compound in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. One direction is the further study of the compound's anticancer activity and its potential use as a therapeutic agent for various types of cancer. Another direction is the study of the compound's anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Scientific Research Applications

2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrN5O2/c22-13-8-10-14(11-9-13)27-21(28)16-6-2-1-5-15(16)18(25-27)20-24-19(26-29-20)17-7-3-4-12-23-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNRMALBYPGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Br)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Reactant of Route 3
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Reactant of Route 4
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Reactant of Route 5
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Reactant of Route 6
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

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